molecular formula C10H12ClFIN B2534889 N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride CAS No. 2378503-75-2

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride

Cat. No.: B2534889
CAS No.: 2378503-75-2
M. Wt: 327.57
InChI Key: FAQPWZDCSISWDQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride is a halogenated aniline derivative with a cyclobutyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis and organic reactions. This compound likely serves as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and amination processes due to its dual halogen (fluoro and iodo) and amine functional groups .

Properties

IUPAC Name

N-cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FIN.ClH/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8;/h4-6,8,13H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQPWZDCSISWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)F)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-iodoaniline.

    Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, which can be achieved using cyclobutyl halides under basic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from these reactions include substituted anilines, cyclobutyl derivatives, and various aromatic compounds.

Scientific Research Applications

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity.

    Modulate Receptors: The compound can interact with cellular receptors, influencing signal transduction pathways.

    Alter Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound CAS Number Molecular Formula Purity Hazard Class Key Applications
4-Chloro-2-iodoaniline hydrochloride 63069-48-7 C₆H₅ClIN N/A 6.1 (Irritant) Pharmaceutical intermediates
4-Fluoro-2-iodoaniline 61272-76-2 C₆H₅FIN ≥95% N/A Cross-coupling reactions
Cyclopropyl Norfentanyl HCl 1432-04-8 C₁₅H₂₀N₂O·HCl ≥98% N/A Forensic research
Cyclopentyl Fentanyl HCl 2306824-94-0 C₂₅H₃₂N₂O·HCl ≥98% N/A Pharmacological studies

Key Observations:

  • Cycloalkyl Groups : Cyclobutyl may offer a balance of steric hindrance and conformational flexibility compared to cyclopropyl (smaller) or cyclopentyl (larger) groups .
  • Hydrochloride Salts : Improve solubility for aqueous-phase reactions, as seen in analytical methods for ranitidine and amitriptyline hydrochlorides .

Biological Activity

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride is a fluorinated compound notable for its diverse biological activities and applications in biochemical research. This article explores its structure, mechanism of action, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₀F₁N₁I₁·HCl and a molecular weight of 327.6 g/mol. The compound features a cyclobutyl group, a fluorine atom, and an iodine atom attached to an aniline structure, which contributes to its unique reactivity and selectivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, modifying their catalytic activities.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for various physiological processes.
  • Gene Expression Alteration : this compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Enzyme Assays

This compound is utilized in biochemical assays to investigate enzyme activity. Its role as a substrate or inhibitor allows researchers to study enzyme kinetics and interactions within metabolic pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM. This suggests that modifications in the molecular structure can enhance antitumor efficacy .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound exhibited competitive inhibition with an IC50 value of 124 nM, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Cancer Cell Line Analysis

In vitro evaluations showed that the compound could induce apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analysis revealed that treatment with varying concentrations led to significant cell cycle arrest in the S phase, indicating its potential use as an anticancer agent .

Comparative Analysis

To further elucidate the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesAntitumor Activity (IC50)
N-Cyclobutyl-4-fluoroanilineCyclobutyl group + FluorineTBD
4-Fluoro-2-iodoanilineFluorine + Iodine without CyclobutylTBD
N-Cyclobutyl-2-iodoanilineCyclobutyl + Iodine without FluorineTBD

This table highlights how structural variations influence biological activity, particularly in antitumor effects.

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